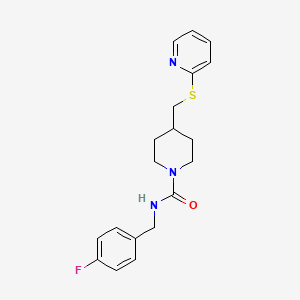

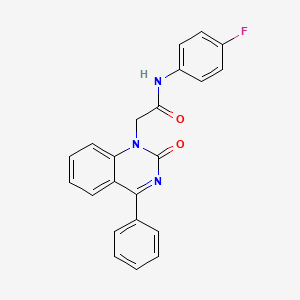

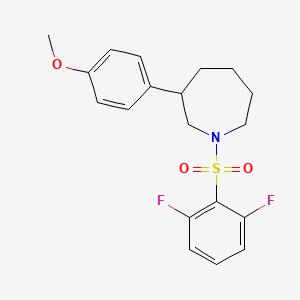

![molecular formula C13H13F3N2O4 B2961453 3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one 2,2,2-trifluoroacetate CAS No. 2155852-75-6](/img/structure/B2961453.png)

3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one 2,2,2-trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzoxazoles and its analogues are treated as an important class of bioactive compounds mainly because of its versatile applications in the field of pharmaceuticals and in various biological systems . They are encountered in various natural products and are used in drug and agrochemical discovery programs, as well as for a variety of other purposes .

Synthesis Analysis

In a study, 2-substituted benzoxazole derivatives were synthesized from 2-(benzo[d]oxazol-2-yl)aniline . All the synthesized compounds were purified and characterized by 1 H NMR, 13 C NMR, and mass spectroscopy .Molecular Structure Analysis

Benzoxazoles are the structural isosteres of nucleic bases adenine and guanine which allow them to interact easily with the biological receptors .Chemical Reactions Analysis

The synthetic strategy leading to the target compounds from 2-(benzo[d]oxazol-2-yl)aniline was illustrated in a study . The compound was prepared by using phosphorous oxychloride and dimethylformamide through Vilsmeyer-Haack cyclization of key intermediate .Physical And Chemical Properties Analysis

The compounds were pharmacologically evaluated for its in vitro anti-inflammatory efficacy using membrane stabilization and proteinase inhibitory methods .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

This compound is utilized in the synthesis of biologically important heterocyclic compounds such as 1,2,4-triazolo[1,5-a]pyridines through metal-free oxidative N-N bond formation processes. Such methodologies feature short reaction times and high yields, making them significant for the convenient construction of complex molecular skeletons (Zisheng Zheng et al., 2014).

Optical Properties and Fluorophores

The chemical framework of 3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one 2,2,2-trifluoroacetate has been explored in the development of new fluorophores with promising optical properties. For instance, its derivatives have been involved in the synthesis of novel BODIPY fluorophores, exhibiting intense red-shifted fluorescence emissions, which are valuable for applications in sensing and imaging (E. Schmidt et al., 2009).

Electrophilic Oxyalkylation

Electrophilic oxyalkylation of heterocycles, such as pyrrole and furan, has been performed using trifluoroacetyl derivatives, demonstrating the compound's role in facilitating the synthesis of trifluoromethyl-substituted alcohols. This highlights its utility in introducing functional groups under various reaction conditions, influenced by the electronic and steric nature of the heterocyclic substrates (Pavel V. Khodakovskiy et al., 2010).

Conducting Polymers

The potential of 3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one 2,2,2-trifluoroacetate derivatives for the synthesis of conducting polymers has been explored. Derivatized bis(pyrrol-2-yl) arylenes synthesized from similar compounds have shown low oxidation potentials, enabling the production of electrically conducting polymers stable in their conducting form, which could be beneficial for electronic applications (G. Sotzing et al., 1996).

Luminescence and Metal Complexes

Compounds derived from 3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one 2,2,2-trifluoroacetate have been used in the synthesis of new Zn complexes, exhibiting strong green–blue luminescence in solid state. These findings are relevant for the development of materials with specific optical properties for use in lighting and display technologies (A. Gusev et al., 2011).

Wirkmechanismus

Zukünftige Richtungen

Benzoxazoles and their related analogues have a wide range of pharmacological applications like anti-inflammatory, anti-tumor, hypoglycemic, antiviral, antimicrobial, herbicidal, H2-antagonists, anticonvulsants, elastase inhibitors, and antitubercular agents . This highlights the level of interest in the synthetic approaches of new benzoxazole derivatives and have prompted many researchers to explore the potential applicability of this important pharmacophoric scaffold .

Eigenschaften

IUPAC Name |

3-pyrrolidin-3-yl-1,3-benzoxazol-2-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.C2HF3O2/c14-11-13(8-5-6-12-7-8)9-3-1-2-4-10(9)15-11;3-2(4,5)1(6)7/h1-4,8,12H,5-7H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGWZYNHKZTVII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C3=CC=CC=C3OC2=O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one 2,2,2-trifluoroacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

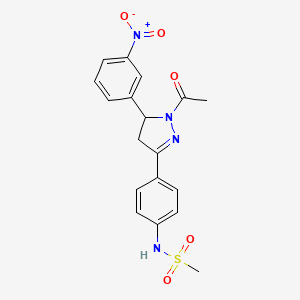

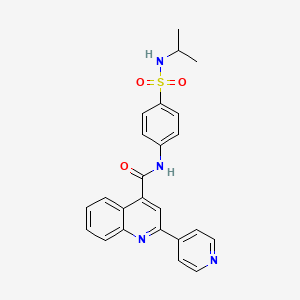

![N-(4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2961375.png)

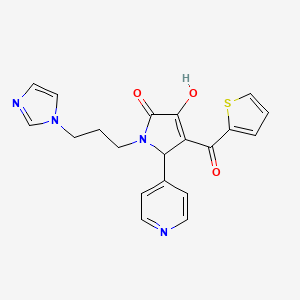

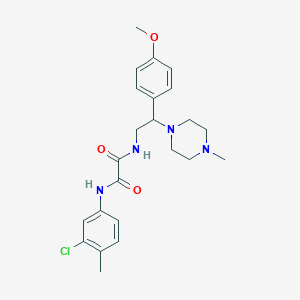

![3-(2-chlorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2961380.png)

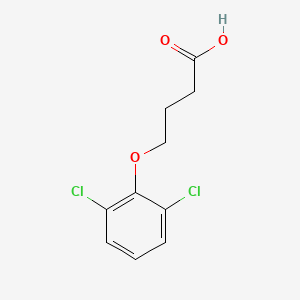

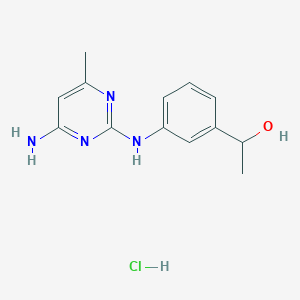

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2961381.png)

![2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2961385.png)